molecular formula C13H10Cl2O4 B442404 Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate CAS No. 364625-05-8

Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate

Cat. No.: B442404
CAS No.: 364625-05-8
M. Wt: 301.12g/mol
InChI Key: OZXBBLAWXISZKA-UHFFFAOYSA-N
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Description

Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₀Cl₂O₄ and a molecular weight of 301.12 g/mol . It is a furan derivative, which is a class of organic compounds containing a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 2,4-dichlorophenol with methyl 5-bromomethylfuran-2-carboxylate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-methanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan ring and phenoxy group allow it to bind to active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate is unique due to its specific combination of a furan ring and a dichlorophenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4/c1-17-13(16)12-5-3-9(19-12)7-18-11-4-2-8(14)6-10(11)15/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXBBLAWXISZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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